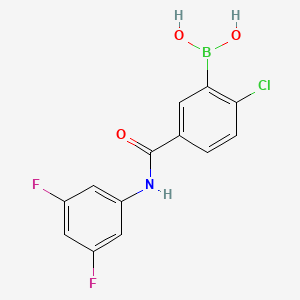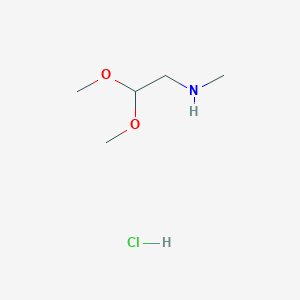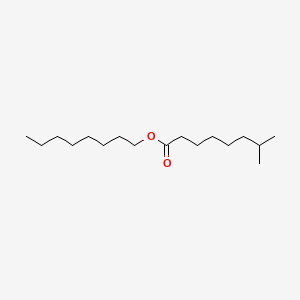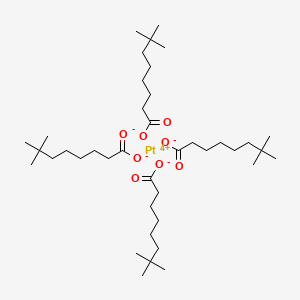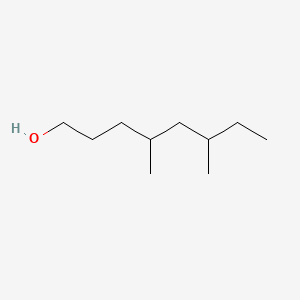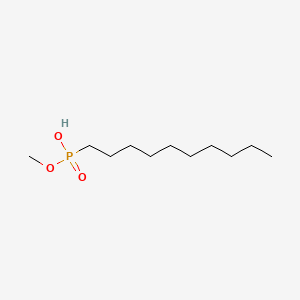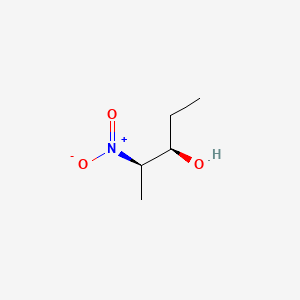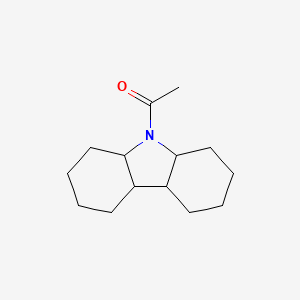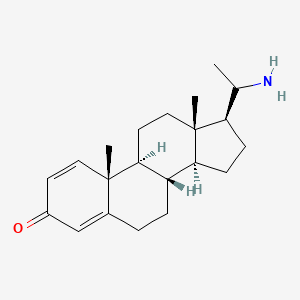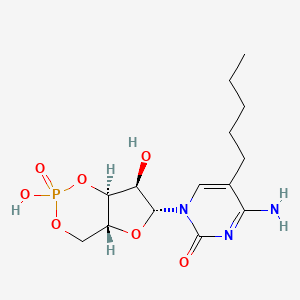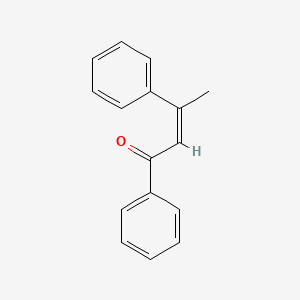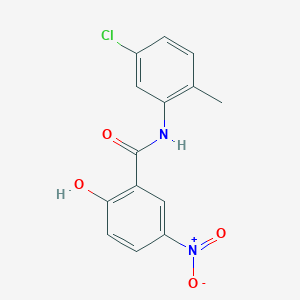
5'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes a chloro group, a methyl group, a hydroxy group, and a nitro group attached to a benzanilide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide typically involves multiple steps, starting with the preparation of the benzanilide core. One common method involves the nitration of a suitable precursor, followed by chlorination and methylation reactions. The hydroxy group is introduced through a hydroxylation reaction. Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, thionyl chloride for chlorination, and methyl iodide for methylation.
Industrial Production Methods
In an industrial setting, the production of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzanilide derivatives.
Aplicaciones Científicas De Investigación
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The chloro and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-Chloro-2’-methoxy-3-nitrobenzanilide
- 2-Chloro-2’-hydroxy-5’-nitrobenzanilide
- 5-Methyl-2-hydroxy-3-nitrochalcones
Uniqueness
5’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
213460-65-2 |
|---|---|
Fórmula molecular |
C14H11ClN2O4 |
Peso molecular |
306.70 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-2-3-9(15)6-12(8)16-14(19)11-7-10(17(20)21)4-5-13(11)18/h2-7,18H,1H3,(H,16,19) |
Clave InChI |
QRWWBYYTIFNFJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


